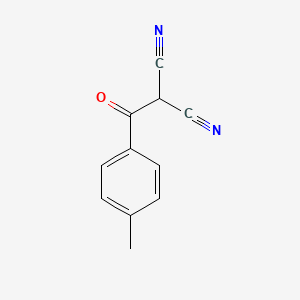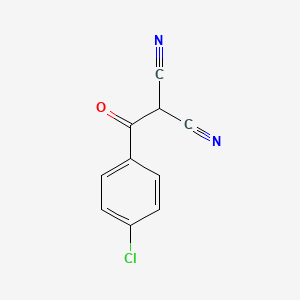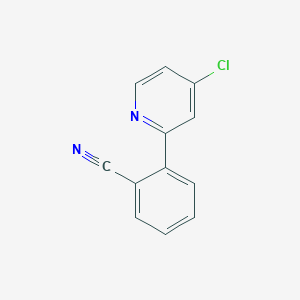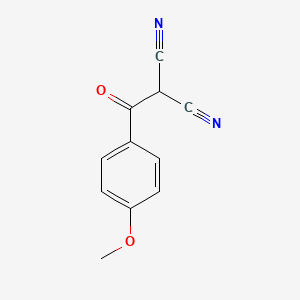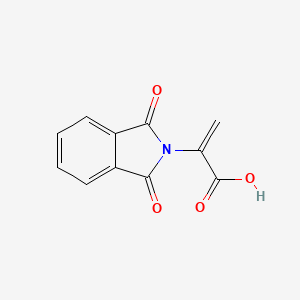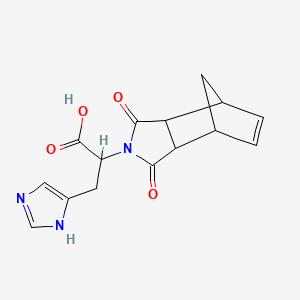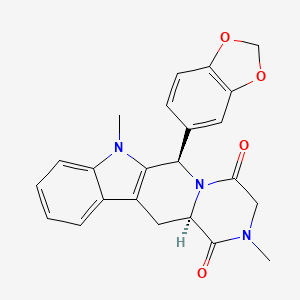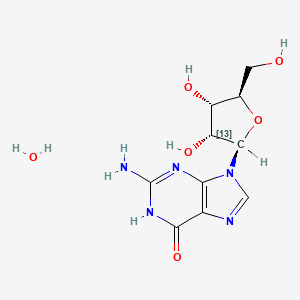
4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid
Vue d'ensemble
Description
“4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid” is a chemical compound with the molecular formula C22H18O6 . It has been used in the synthesis of coordination polymers .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,4-phenylene group bridged by methylene groups and ether linkages, with benzoic acid groups at the 4,4’ positions . The exact 3D conformer is not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 378.4 g/mol. It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 8 rotatable bonds. Its exact mass and monoisotopic mass are 378.11033829 g/mol. It has a topological polar surface area of 93.1 Ų and a complexity of 451 .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, it was used in the synthesis of a salt-type structure, which was then analyzed using X-ray diffraction .
Coordination Polymers
The compound has been used in the synthesis of coordination polymers. These polymers have diverse applications, such as in magnetic materials, luminescence, catalysis, gas adsorption and separation .
Photoluminescent Studies
The compound has been used in photoluminescent studies. For example, coordination polymers synthesized using this compound exhibited strong violet and blue emissions upon excitation at room temperature .
Gas Adsorption Studies
The compound has been used in gas adsorption studies. A coordination polymer synthesized using this compound showed permanent porosities when measured with N2 gas adsorption at 77 K .
Solar Ultraviolet Light Detection
The compound has potential applications in solar ultraviolet light detection. A film of a POM-viologen-based hybrid synthesized using this compound exhibited different levels of color changes under sunlight irradiation .
Synthesis of Degradable Polyesters
The compound has been used in the synthesis of degradable polyesters. A new diester monomer was synthesized from 4-hydroxybenzoic acid, a potentially bio-sourced compound derived from lignin .
Propriétés
IUPAC Name |
4-[[4-[(4-carboxyphenoxy)methyl]phenyl]methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c23-21(24)17-5-9-19(10-6-17)27-13-15-1-2-16(4-3-15)14-28-20-11-7-18(8-12-20)22(25)26/h1-12H,13-14H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEXKJKXZHOWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)COC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



